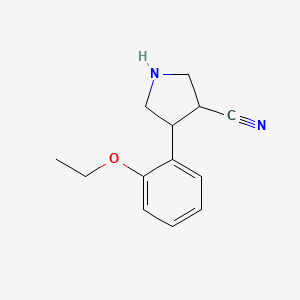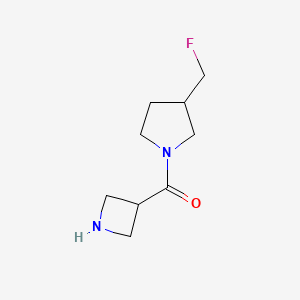
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone (AFMP) is a synthetic compound that has been studied extensively in the scientific community. It is a highly versatile compound that has been used in a wide range of research applications, from drug discovery to biochemistry. AFMP has a unique structure and is composed of an azetidine ring with a fluoromethyl pyrrolidine moiety. This structure gives AFMP a multitude of properties that make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A significant portion of the research on this compound involves its synthesis and structural characterization. Studies have detailed the synthesis of related compounds through multi-step reactions, including the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for crystallographic and conformational analyses. Theoretical studies, including density functional theory (DFT), were employed to compare molecular structures and investigate physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Catalytic Applications
Research has also explored the catalytic potential of related azetidine derivatives. One study developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the compound's utility in catalysis and asymmetric synthesis, demonstrating the role of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).
Antimicrobial and Antitubercular Activities
Some studies have synthesized novel pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating potential applications in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Medicinal Chemistry
In medicinal chemistry, fluorine-containing azetidine and pyrrolidine derivatives have been synthesized, demonstrating the importance of such compounds in drug design due to their potential biological targets. The inclusion of fluorine atoms and four-membered rings like azetidines and pyrrolidines in pharmaceuticals can significantly affect the pharmacokinetic and pharmacodynamic properties of drugs, making these compounds valuable for further exploration in medicinal chemistry (Meyer, 2016).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-3-7-1-2-12(6-7)9(13)8-4-11-5-8/h7-8,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGQJFVTCXJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

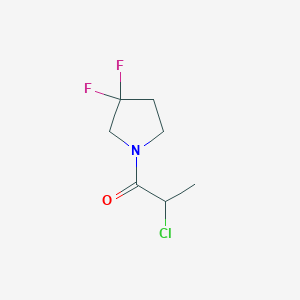
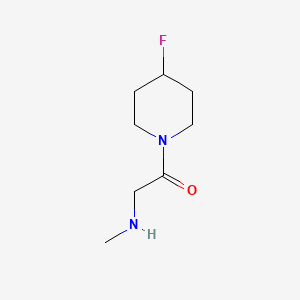
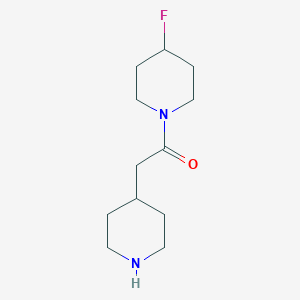
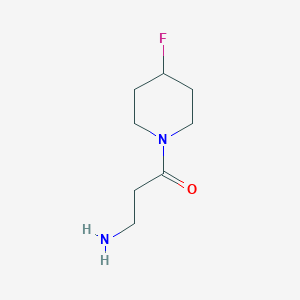
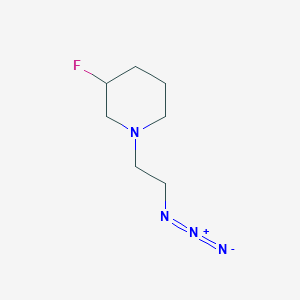
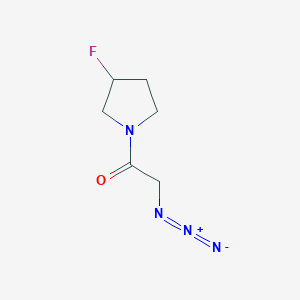
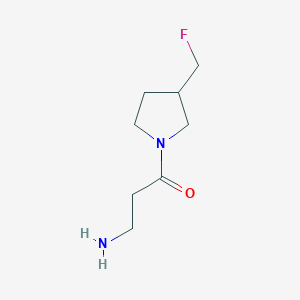



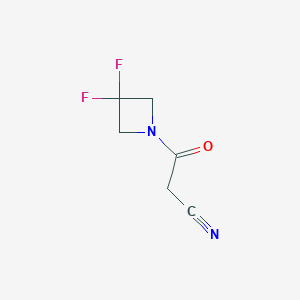
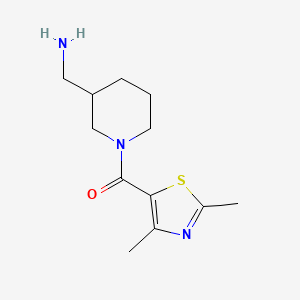
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
